EGFR Kinase Inhibition: >10 µM IC50 vs. Low-nM Comparator Gefitinib
2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid demonstrates weak inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase, with an IC50 > 10,000 nM in a radiometric assay [1]. This contrasts with the known potent EGFR inhibitor gefitinib, which exhibits an IC50 of approximately 33 nM under comparable conditions . While this low potency precludes its use as a direct EGFR inhibitor, it serves as a valuable negative control or a starting scaffold for optimization in medicinal chemistry programs [2]. The difference of >300-fold in potency highlights the critical role of the specific substituents on the core scaffold for kinase binding.
| Evidence Dimension | EGFR kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | Gefitinib: ~33 nM |
| Quantified Difference | >300-fold higher IC50 |
| Conditions | Radiometric kinase assay using [32P] gamma-ATP and myelin basic protein substrate, 30 min incubation |
Why This Matters
This data informs researchers that the compound is not a direct EGFR inhibitor, preventing its misapplication in kinase-targeted assays and clarifying its role as a chemical probe or scaffold for further SAR exploration.
- [1] BindingDB BDBM50428420. CHEMBL2333991. IC50 data for EGFR inhibition. Accessed 2025. View Source
- [2] Ward, R. A., et al. Structure-Guided Design of Highly Selective and Potent Covalent Inhibitors of ERK1/2. J. Med. Chem. 2015, 58, 4790-4801. View Source
